![molecular formula C16H10N2O5 B12565591 1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione CAS No. 192864-99-6](/img/structure/B12565591.png)
1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione is a complex organic compound that combines the structural features of phenoxazine and pyrrolidine-2,5-dione. Phenoxazine derivatives are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Pyrrolidine-2,5-dione, on the other hand, is a versatile scaffold widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione involves several steps:
Synthesis of Phenoxazine Derivatives: Phenoxazine derivatives are synthesized through various synthetic transformations, including the use of photoredox catalysts and dye-sensitized solar cells.
Formation of Pyrrolidine-2,5-dione: Pyrrolidine-2,5-dione can be synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings.
Coupling Reaction: The final step involves coupling the phenoxazine derivative with pyrrolidine-2,5-dione under specific reaction conditions to form this compound.
Chemical Reactions Analysis
1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, affecting their activity.
Pathways: It influences various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds:
Phenothiazines: Similar to phenoxazines, phenothiazines have applications in medicine as pharmacological lead structures.
Pyrrolizines: These compounds share the pyrrolidine scaffold and are used in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features and diverse applications.
Properties
CAS No. |
192864-99-6 |
|---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(7-oxophenoxazin-3-yl)oxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H10N2O5/c19-9-1-3-11-13(7-9)22-14-8-10(2-4-12(14)17-11)23-18-15(20)5-6-16(18)21/h1-4,7-8H,5-6H2 |
InChI Key |
DCYNKXSIKPCNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
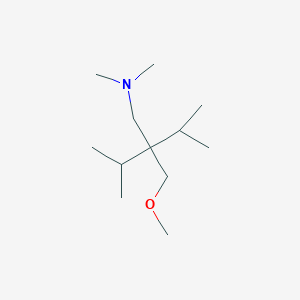
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

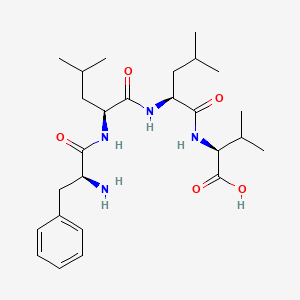
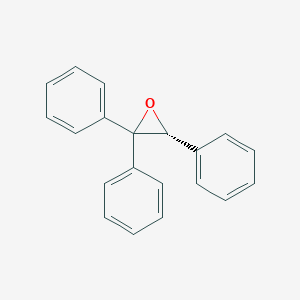
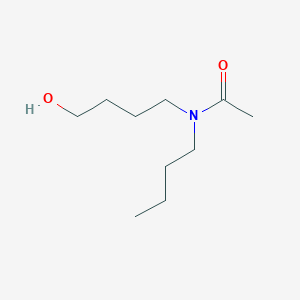
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
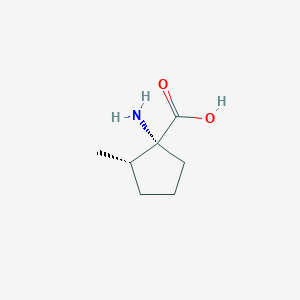

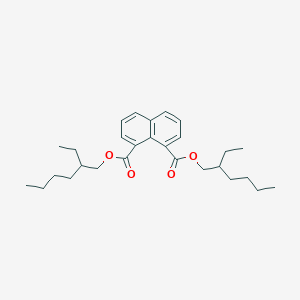
![(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone](/img/structure/B12565584.png)
